ent-15-F2t-IsoP

Descripción general

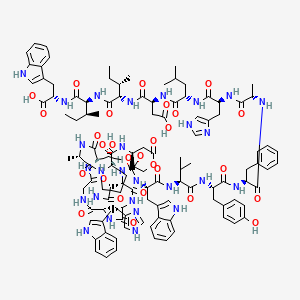

Descripción

ent-8-iso Prostaglandina F2.alfa.: es un isoprostan biológicamente activo formado no enzimáticamente a través de la peroxidación de radicales libres del ácido araquidónico. Es conocida por sus potentes propiedades vasoconstrictoras y se utiliza a menudo como biomarcador de estrés oxidativo .

Aplicaciones Científicas De Investigación

ent-8-iso Prostaglandina F2.alfa. tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como estándar para estudiar la peroxidación lipídica y el estrés oxidativo.

Biología: Sirve como biomarcador de estrés oxidativo en varios sistemas biológicos.

Medicina: Investigada por su papel en enfermedades relacionadas con el estrés oxidativo, como las enfermedades cardiovasculares y los trastornos neurodegenerativos.

Industria: Utilizado en el desarrollo de ensayos de diagnóstico y agentes terapéuticos .

Mecanismo De Acción

El mecanismo de acción de ent-8-iso Prostaglandina F2.alfa. implica su interacción con receptores específicos en la superficie celular, lo que lleva a diversos efectos fisiológicos. Actúa principalmente como vasoconstrictor al unirse a los receptores de prostaglandinas, que luego activan vías de señalización descendentes que involucran proteínas G .

Direcciones Futuras

Future studies should aim to further elucidate the physiological role of ent-15-F2t-IsoP during inflammation and its potential as a therapeutic target. For instance, it has been suggested that this compound may promote an anti-inflammatory macrophage phenotype during lipopolysaccharide challenge, which could have implications for the treatment of inflammatory diseases . Additionally, the promotion of an anti-inflammatory macrophage phenotype may contribute to preventing or mitigating inflammation during disease .

Análisis Bioquímico

Biochemical Properties

ent-15-F2t-IsoP plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins. This interaction can influence the production of other prostaglandins and related compounds, thereby affecting inflammatory responses and other physiological processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate signaling pathways that lead to the production of reactive oxygen species, which can further exacerbate oxidative stress and damage cellular components . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in inflammation, apoptosis, and other cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades. These cascades can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular metabolism. For example, this compound has been shown to inhibit the activity of certain antioxidant enzymes, thereby increasing oxidative stress within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable for extended periods under certain conditions, but it can also degrade rapidly in the presence of specific enzymes or reactive molecules . Long-term exposure to this compound has been associated with sustained oxidative stress and chronic inflammation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a signaling molecule, modulating various physiological processes without causing significant damage. At high doses, this compound can induce toxic effects, including severe oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the impact of this compound becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of polyunsaturated fatty acids. These interactions can influence the production of other bioactive lipids and affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by lipid transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: ent-8-iso Prostaglandina F2.alfa. se sintetiza a través de la peroxidación no enzimática del ácido araquidónico. Este proceso implica la formación de radicales libres que inician la peroxidación del ácido araquidónico, lo que lleva a la producción de isoprostanos .

Métodos de producción industrial: La producción industrial de ent-8-iso Prostaglandina F2.alfa. típicamente implica el uso de técnicas avanzadas de síntesis química para asegurar una alta pureza y rendimiento. El proceso incluye la extracción de ácido araquidónico de fuentes biológicas, seguida de reacciones de peroxidación controladas .

Análisis De Reacciones Químicas

Tipos de reacciones: ent-8-iso Prostaglandina F2.alfa. experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse aún más para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden convertirlo en formas menos oxidadas.

Sustitución: Puede sufrir reacciones de sustitución donde se reemplazan los grupos funcionales

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y otros peróxidos.

Agentes reductores: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Solventes: Los solventes orgánicos como el metanol y el etanol se utilizan a menudo en estas reacciones

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de ent-8-iso Prostaglandina F2.alfa., que pueden tener diferentes actividades biológicas .

Comparación Con Compuestos Similares

Compuestos similares:

8-Isoprostaglandina F2.alfa.: Otro isoprostan con propiedades vasoconstrictoras similares.

8-iso-15(S)-Prostaglandina F2.alfa.: Un isómero estereoisómero con actividades biológicas ligeramente diferentes.

8-epi Prostaglandina F2.alfa.: Otro isómero con efectos comparables

Singularidad: ent-8-iso Prostaglandina F2.alfa. es única debido a su vía de formación específica y su potente actividad biológica. Su formación no enzimática la distingue de otras prostaglandinas que normalmente se producen enzimáticamente .

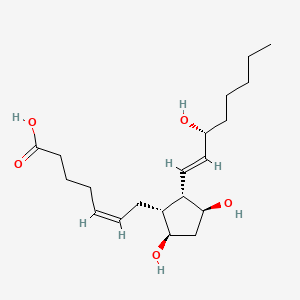

Propiedades

IUPAC Name |

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-VCKDCIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348027 | |

| Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159812-83-6 | |

| Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)

![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)